1,5-Bis(6-methyl-4-pyrimidyl)carbazone 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Brand Name: Vulcanchem
CAS No.: 102430-61-5
VCID: VC20753409
InChI: InChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16)
SMILES: CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C
Molecular Formula: C11H12N8O
Molecular Weight: 272.27 g/mol

1,5-Bis(6-methyl-4-pyrimidyl)carbazone

CAS No.: 102430-61-5

Cat. No.: VC20753409

Molecular Formula: C11H12N8O

Molecular Weight: 272.27 g/mol

* For research use only. Not for human or veterinary use.

1,5-Bis(6-methyl-4-pyrimidyl)carbazone - 102430-61-5

CAS No. 102430-61-5
Molecular Formula C11H12N8O
Molecular Weight 272.27 g/mol
IUPAC Name 1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea
Standard InChI InChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16)
Standard InChI Key UGBIWQMDBSYHKI-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C
Canonical SMILES CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C

Chemical Properties and Structure

Molecular Identification

1,5-Bis(6-methyl-4-pyrimidyl)carbazone is identified by the CAS number 102430-61-5 and has the molecular formula C11H12N8O. The IUPAC name for this compound is 1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea, which reflects its complex structure involving two methylated pyrimidine rings connected through a carbazone linkage .

Structural Characteristics

The compound contains two 6-methyl-4-pyrimidyl groups linked through a carbazone moiety, creating a distinctive molecular architecture. This structural configuration is essential for its biological activity and chemical behavior. The pyrimidyl groups serve as binding sites for metal ions, contributing to the compound's applications in coordination chemistry.

Physical and Chemical Properties

The comprehensive physical and chemical properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone are presented in Table 1.

Table 1: Physical and Chemical Properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone

PropertyValue
Molecular Weight272.27 g/mol
Molecular FormulaC11H12N8O
InChIInChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16)
InChI KeyUGBIWQMDBSYHKI-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C
Physical StateSolid (at standard conditions)
SolubilitySoluble in polar aprotic solvents like DMSO and DMF; partially soluble in ethanol and acetone

The compound's unique structure, featuring methyl-substituted pyrimidine rings and a carbazone linkage, contributes to its distinctive chemical behavior and applications.

Synthesis Methods

Laboratory Synthesis

The synthesis of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone typically involves the reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor. This synthetic route requires specific reaction conditions to achieve optimal yields.

Reaction Conditions

The reaction conditions for synthesizing 1,5-Bis(6-methyl-4-pyrimidyl)carbazone generally include:

  • Solvent selection: Common solvents used include ethanol or methanol, which facilitate the reaction process.

  • Temperature control: The reaction is typically conducted at elevated temperatures ranging from 60-80°C to enhance reaction rates.

  • Catalysis: Acidic or basic catalysts may be employed to facilitate the reaction and improve yields.

Industrial Production

In industrial settings, the production of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone employs large-scale batch reactors with precise control over temperature and pH. Continuous flow reactors may also be utilized to enhance efficiency and yield of the compound. These industrial methods typically focus on optimizing reaction parameters to increase productivity while maintaining product quality.

Chemical Reactions and Behavior

Types of Reactions

1,5-Bis(6-methyl-4-pyrimidyl)carbazone participates in various chemical reactions that demonstrate its versatile chemical behavior. These reactions include:

  • Oxidation reactions: The compound undergoes oxidation with agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions: Reducing agents like sodium borohydride can facilitate reduction of specific functional groups in the molecule.

  • Substitution reactions: The pyrimidyl groups can participate in substitution reactions with nucleophiles or electrophiles.

Reagents and Reaction Conditions

Different reagents and reaction conditions are employed for various transformations of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone:

  • For oxidation reactions: Hydrogen peroxide and potassium permanganate serve as effective oxidizing agents.

  • For reduction reactions: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • For substitution reactions: Halogenating agents and nucleophiles such as amines or thiols facilitate substitution at the pyrimidyl rings.

Products Formation

The reactions of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone yield various products depending on the specific reagents and conditions employed. Oxidation reactions may produce pyrimidyl carbazone derivatives, while substitution reactions can introduce diverse functional groups into the pyrimidyl rings, expanding the compound's chemical diversity.

Applications in Scientific Research

Coordination Chemistry

In coordination chemistry, 1,5-Bis(6-methyl-4-pyrimidyl)carbazone functions as a ligand that forms stable complexes with various metal ions. These complexes are studied for their electronic properties and potential applications in catalysis. The compound's ability to coordinate with metal ions makes it valuable for investigating metal-ligand interactions and developing new catalytic systems.

Biological Studies

The compound has significant applications in biological research, particularly as an enzyme inhibitor. Its ability to bind metal ions enables it to modulate enzyme activity, making it a valuable tool for studying biological processes. Research has demonstrated its effectiveness in spectrophotometric determination of halogen-containing organic pharmaceuticals, highlighting its analytical applications in pharmaceutical analysis.

Medicinal Chemistry

In medicinal chemistry, 1,5-Bis(6-methyl-4-pyrimidyl)carbazone has been investigated for its potential therapeutic properties, including:

  • Anti-cancer activity: Studies suggest that the compound may inhibit cancer cell growth through various mechanisms.

  • Anti-microbial properties: Research indicates that it exhibits antibacterial effects against various pathogens, suggesting potential applications in antimicrobial drug development.

Material Science

The compound's unique chemical properties make it valuable in material science applications. It can serve as a catalyst in various chemical processes, enhancing reaction efficiency and product yield. This catalytic activity makes it useful for developing new synthetic methodologies and improving existing chemical processes.

Mechanism of Action

Molecular Interactions

The mechanism of action of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone involves its interaction with specific molecular targets. The pyrimidyl groups can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter biological pathways. These interactions are central to the compound's biological effects and applications in various scientific fields.

Biological Pathways

The compound interacts with diverse biomolecules due to its ability to undergo various chemical reactions. These interactions can lead to multiple biological effects, including enzyme inhibition, modulation of signaling pathways, and antimicrobial activity. The specific biological pathways affected by the compound depend on its molecular targets and the cellular context.

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone but differ in specific substituents or configurations. Table 2 presents a comparative analysis of these structural analogs.

Table 2: Comparison of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone with Structural Analogs

CompoundStructural FeaturesBiological ActivityBinding Properties
1,5-Bis(6-methyl-4-pyrimidyl)carbazoneContains methyl groups on pyrimidyl ringsAnti-cancer and anti-microbial propertiesHigh binding affinity
1,5-Bis(4-pyrimidyl)carbazoneLacks methyl groupsLower biological activityLower binding affinity
1,5-Bis(6-chloro-4-pyrimidyl)carbazoneContains chloro substituentsDifferent antimicrobial spectrumAltered metal binding
1,5-Bis(6-methyl-2-pyrimidyl)carbazoneDifferent position of pyrimidyl groupsVaries in enzyme inhibitionDifferent binding mode

The presence of methyl groups on the pyrimidyl rings distinguishes 1,5-Bis(6-methyl-4-pyrimidyl)carbazone from its analogs and contributes to its unique chemical and biological properties.

Structure-Activity Relationships

The structure-activity relationships of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone and its analogs reveal important insights into how structural modifications affect their biological activities. The position and nature of substituents on the pyrimidyl rings significantly influence their biological properties and applications. These structure-activity relationships guide the design of new derivatives with enhanced properties for specific applications.

Biological Activity

Antimicrobial Properties

Research has indicated that 1,5-Bis(6-methyl-4-pyrimidyl)carbazone possesses antimicrobial properties against various bacterial strains. The compound's mechanism of antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has demonstrated potential anticancer activity in preliminary studies. In vitro investigations have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Research indicates that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

1,5-Bis(6-methyl-4-pyrimidyl)carbazone functions as an enzyme inhibitor, modulating enzyme activity through its metal-binding properties. This enzyme inhibition contributes to its biological effects and potential therapeutic applications. Research on its enzyme inhibitory activity provides insights into its mechanism of action and guides the development of more potent inhibitors.

Research Methodologies

Spectroscopic Analysis

For structural confirmation of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, several spectroscopic techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): Helpful for identifying aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm) in pyrimidyl rings.

  • Infrared (IR) spectroscopy: Useful for detecting NH stretching (3,400–3,200 cm−1) and C=O/C=N absorption bands (1,700–1,650 cm−1).

  • Mass spectrometry (MS): Essential for confirming the molecular ion peak (M+) and fragmentation patterns consistent with the molecular formula.

Synthetic Optimization

Researchers can optimize synthetic routes for 1,5-Bis(6-methyl-4-pyrimidyl)carbazone derivatives by:

  • Using reflux conditions with sodium acetate as a catalyst in acetic anhydride/acetic acid solvent systems.

  • Monitoring reaction progress via thin-layer chromatography (TLC).

  • Purifying products via recrystallization (e.g., DMF/water for high-purity crystals).

Under optimized conditions, yields can reach approximately 68%.

Cytotoxicity Assays

For investigating the cytotoxic effects of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone in cancer cell lines, researchers should consider:

  • Cell lines: Using androgen-independent prostate cancer (AIPC) models (e.g., DU145, PC-3) for comparative studies.

  • Dosing: Testing concentrations ranging from 5–30 μM, with EC50 values typically observed at approximately 7.5–15 μM.

  • Time points: Analyzing apoptosis/necrosis at 24, 48, and 72 hours using Annexin V/PI staining and flow cytometry.

Molecular Pathway Analysis

Key molecular pathways implicated in the anti-proliferative effects of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone analogs include:

  • PI3K/AKT pathway: Downregulation of AKT1 reduces cell proliferation and migration.

  • Cell cycle regulation: Upregulation of CDKN1A (p21) induces G2/M phase arrest and apoptosis.

  • Apoptotic pathways: Caspase-3 activation and mitochondrial dysfunction (e.g., BCL2 suppression) are critical markers.

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